1-Fluoro-4-heptoxybenzene
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Overview
Description
1-Fluoro-4-heptoxybenzene is an organic compound characterized by a benzene ring substituted with a fluoro group at the para position and a heptoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-heptoxybenzene can be synthesized through several methods, including the nucleophilic aromatic substitution reaction. One common approach involves the reaction of 1-fluoro-4-nitrobenzene with heptanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound after the reduction of the nitro group.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-heptoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The heptoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of heptanoic acid or heptanal.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Fluoro-4-heptoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-heptoxybenzene involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The heptoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparison with Similar Compounds
1-Fluoro-4-heptoxybenzene can be compared with other fluorinated aromatic ethers, such as:
1-Fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of a heptoxy group.
1-Fluoro-4-ethoxybenzene: Contains an ethoxy group, leading to different physicochemical properties.
1-Fluoro-4-butoxybenzene: Features a butoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its heptoxy group, which imparts distinct lipophilic properties and influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-fluoro-4-heptoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQCPVIVCKZJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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